1-(4-Tert-butylphenyl)-4-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butan-1-one
Overview
Description
1-(4-Tert-butylphenyl)-4-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butan-1-one is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Tert-butylphenyl)-4-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butan-1-one typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of the tert-butylphenyl and triazinoindole moieties. Key steps may include:
Formation of the core structure: This can involve the use of Grignard reagents or organolithium compounds to form the initial carbon skeleton.
Introduction of the tert-butylphenyl group: This step may involve Friedel-Crafts alkylation using tert-butylbenzene and a suitable catalyst.
Formation of the triazinoindole moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Tert-butylphenyl)-4-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: The compound could be investigated for its pharmacological properties, including anti-inflammatory or anticancer activities.
Industry: It may find use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylphenyl)-4-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butan-1-one involves its interaction with molecular targets in biological systems. This could include binding to specific receptors or enzymes, leading to modulation of signaling pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: This compound shares the tert-butylphenyl group and is used in the production of resins and polymers.
Triazinoindole derivatives: These compounds share the triazinoindole moiety and are studied for their potential pharmacological activities.
Uniqueness
1-(4-Tert-butylphenyl)-4-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butan-1-one is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-4-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4OS/c1-5-16-30-21-10-7-6-9-20(21)23-24(30)27-25(29-28-23)32-17-8-11-22(31)18-12-14-19(15-13-18)26(2,3)4/h6-7,9-10,12-15H,5,8,11,16-17H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIJGGHJQVHMPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCCC(=O)C4=CC=C(C=C4)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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